N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a furan ring, each substituted with different functional groups.
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be compared with similar compounds such as:
2-CYANO-N-(4-FLUOROPHENYL)ACETAMIDE: This compound shares the cyano and fluorophenyl groups but differs in its core structure.
1-acetyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]piperidine-4-carboxamide: Similar in having the cyano and fluorophenyl groups but with a different core structure.
Other derivatives: Various derivatives with modifications in the thiophene, furan, or quinoline rings can be synthesized to study their unique properties and applications.
This compound stands out due to its specific combination of functional groups and rings, offering unique chemical and biological properties.
Properties
Molecular Formula |
C27H18FN3O2S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H18FN3O2S/c1-15-7-12-24(33-15)23-13-20(19-5-3-4-6-22(19)30-23)26(32)31-27-21(14-29)25(16(2)34-27)17-8-10-18(28)11-9-17/h3-13H,1-2H3,(H,31,32) |
InChI Key |
WLBNLVJYDDRQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C5=CC=C(C=C5)F)C#N |
Origin of Product |
United States |
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